molecular formula C25H26ClN5O4S B12767563 Birabresib dihydrate CAS No. 204587-26-8

Birabresib dihydrate

Cat. No.: B12767563
CAS No.: 204587-26-8
M. Wt: 528.0 g/mol
InChI Key: LZLFEVJSMKCZGE-FJSYBICCSA-N
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Description

Birabresib dihydrate, also known as MK-8628 or OTX015, is a potent inhibitor of bromodomain and extraterminal domain proteins (BET). These proteins play a crucial role in regulating gene expression by recognizing acetylated histones. This compound has been investigated for its potential in treating various cancers, including hematologic malignancies and solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Birabresib dihydrate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Birabresib dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

    Chemistry: Used as a tool compound to study BET protein interactions.

    Biology: Investigated for its role in regulating gene expression and epigenetic modifications.

    Medicine: Explored as a therapeutic agent for treating cancers, including leukemia, lymphoma, and solid tumors.

Mechanism of Action

Birabresib dihydrate exerts its effects by binding to the bromodomains of BET proteins, preventing them from recognizing acetylated histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and survival. The primary molecular targets include BRD2, BRD3, and BRD4 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Birabresib Dihydrate

This compound is unique due to its high potency and selectivity for BET proteins. It has shown promising results in preclinical and clinical studies, making it a valuable candidate for further development .

Properties

CAS No.

204587-26-8

Molecular Formula

C25H26ClN5O4S

Molecular Weight

528.0 g/mol

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide;dihydrate

InChI

InChI=1S/C25H22ClN5O2S.2H2O/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18;;/h4-11,20,32H,12H2,1-3H3,(H,27,33);2*1H2/t20-;;/m0../s1

InChI Key

LZLFEVJSMKCZGE-FJSYBICCSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C.O.O

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C.O.O

Origin of Product

United States

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